molecular formula C21H22BrN3O4 B11390371 5-bromo-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

5-bromo-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

Cat. No.: B11390371
M. Wt: 460.3 g/mol
InChI Key: YXCQJKXORXCKCX-UHFFFAOYSA-N
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Description

5-bromo-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a cyclohexyl group, a methoxyphenyl group, an oxadiazole ring, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling reactions: The final coupling of the oxadiazole intermediate with the furan carboxamide can be facilitated by using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the furan carboxamide moiety.

    Substitution: The bromine atom can be substituted with other nucleophiles in a typical nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the oxadiazole or furan carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the furan carboxamide moiety may play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide: can be compared with other compounds containing oxadiazole rings or furan carboxamide moieties.

    N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide: (without the bromine atom).

    5-bromo-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: (with a benzamide instead of a furan carboxamide).

Uniqueness

The presence of the bromine atom and the combination of the oxadiazole ring with the furan carboxamide moiety make this compound unique. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C21H22BrN3O4

Molecular Weight

460.3 g/mol

IUPAC Name

5-bromo-N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C21H22BrN3O4/c1-27-16-9-7-14(8-10-16)20-23-19(29-24-20)13-25(15-5-3-2-4-6-15)21(26)17-11-12-18(22)28-17/h7-12,15H,2-6,13H2,1H3

InChI Key

YXCQJKXORXCKCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC=C(O4)Br

Origin of Product

United States

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